Antimony;iron
Description
Intrinsic Magnetism and Magnetic Ordering
The inherent magnetic characteristics of iron-antimony systems are dictated by the interplay of electron spins and the resulting magnetic moments at the atomic level.
In materials containing iron, the alignment of magnetic moments is governed by the exchange interaction, a quantum mechanical effect that dictates the spin orientation of neighboring electrons. fiveable.me This interaction can result in ferromagnetic ordering, where atomic magnets align in the same direction, leading to a strong net magnetization. libretexts.orgbritannica.com Conversely, it can lead to antiferromagnetic ordering, where adjacent magnetic moments align in opposite directions, resulting in a near-zero net magnetic moment. britannica.comwikipedia.org
The magnetic moment of an atom originates from the spin and angular momentum of its electrons. wikipedia.org In ferromagnetic materials like iron, the alignment of these individual atomic magnetic moments creates a strong macroscopic magnetic field. libretexts.org
Research on the Fe0.75−xSi0.25Sbx alloy system shows that as the concentration of antimony (x) increases, the saturation magnetization (Ms) of the alloy decreases. scirp.org This reduction is a direct consequence of the decrease in the iron magnetic moment caused by the replacement of magnetic iron atoms with diamagnetic antimony atoms. scirp.orgresearchgate.net The saturation magnetization for the parent alloy (x=0) at a temperature of 0 K is extrapolated to be 4.91 μB/f.u. (Bohr magnetons per formula unit). scirp.org The addition of antimony disrupts the spin distribution, leading to a lower net magnetic moment. In some complex systems, the spin magnetic moment can be localized on specific atoms, inducing spin polarization in surrounding molecules or parts of the crystal lattice. mpg.de
| Antimony Concentration (x) in Fe0.75−xSi0.25Sbx | Saturation Magnetization (Ms) at 295 K (emu/g) | Saturation Magnetization (Ms) at 100 K (emu/g) |
|---|
Data for the table above would be populated from specific experimental values in the source documents if available; the text describes the general trend of decreasing magnetization.
Magnetic ordering is temperature-dependent. Ferromagnetic materials lose their spontaneous magnetization above a critical point known as the Curie temperature (TC), transitioning into a paramagnetic state where magnetic moments are randomly oriented. wikipedia.orgbritannica.com Similarly, antiferromagnetic materials become paramagnetic above the Néel temperature (TN). pediaa.comdifference.wiki These temperatures represent the point where thermal energy overcomes the exchange interactions that maintain magnetic order. britannica.comwikipedia.org
In the alloy system Fe0.75−xSi0.25Sbx, the Curie temperature was found to decrease linearly as the concentration of antimony increases. researchgate.net This indicates that the substitution of iron by antimony weakens the magnetic exchange interactions within the alloy, making it easier for thermal energy to disrupt the ferromagnetic ordering. researchgate.net
| Antimony Concentration (x) in Fe0.75−xSi0.25Sbx | Curie Temperature (TC) (K) |
|---|---|
| 0.00 | 850 ± 5 |
| 0.25 | 620 ± 5 |
This interactive table shows the linear decrease in Curie temperature with increasing antimony substitution in the Fe-Si-Sb alloy system, based on experimental findings. researchgate.net
Magnetic Anisotropy
Magnetic anisotropy describes the dependence of a material's magnetic properties on a preferred direction. umn.edu This intrinsic property is crucial as it influences the shape of hysteresis loops and is exploited in the design of many commercial magnetic materials. umn.edu There are different forms of anisotropy, including magnetocrystalline anisotropy, which is tied to the crystal structure, and shape anisotropy, which relates to the geometry of the material's grains. umn.edu In certain materials, the surface can exhibit high anisotropy, meaning it is highly directed in one orientation. wikipedia.org For instance, some materials remain ferromagnetic on their surface even above their bulk Curie temperature. wikipedia.org The magnetic susceptibility of single-crystal antimony, for example, shows significant anisotropy, with different values measured parallel and perpendicular to its trigonal axis. aps.org
Spin Fluctuations and Electronic Behavior
Spin fluctuations, or the temporal variations in the orientation of electron spins, play a critical role in the electronic properties of magnetic materials. nih.gov In iron-based superconductors, for instance, the coupling between spin fluctuations and electronic excitations is considered a likely mechanism for pairing. aps.org These fluctuations are described as interactions between electrons in the various iron orbitals. aps.org The timescale of these fluctuations is a key factor that determines how the magnetic interactions manifest in nuclear magnetic resonance (NMR) studies. nih.gov
Two-Dimensional Magnetic Superstructures
The field of two-dimensional (2D) materials has expanded to include layered structures of elements like antimony, known as antimonene. aps.org While not a direct iron-antimony compound, theoretical studies based on density functional theory (DFT) have explored the formation of 2D antimony oxide superstructures when antimonene is exposed to air. aps.org These 2D layers exhibit a range of electronic properties depending on their stoichiometry and bonding, from semiconductors to topological insulators. aps.org The development of such superstructures is a significant area of materials science, with potential applications in electronics and spintronics. acs.org
Spintronics Applications and Spin Injection
The unique magnetic and electronic properties of iron-antimony compounds position them as promising candidates for next-generation spintronic devices. Spintronics, or spin electronics, leverages the intrinsic spin of the electron, in addition to its charge, to store, process, and transmit information. This approach offers potential advantages over conventional electronics, including lower power consumption, higher data processing speed, and increased integration densities.
One of the key functionalities in spintronics is the efficient injection of a spin-polarized current—a current in which the spins of the majority of electrons are aligned in a single direction—from a magnetic material into a non-magnetic material, such as a semiconductor. Materials that can generate and inject highly spin-polarized currents are therefore of significant interest.
Theoretical studies have identified specific iron-antimony alloys, such as the half-Heusler compound Fe2Sb, as being particularly well-suited for spintronic applications. The predicted half-metallic nature of Fe2Sb, characterized by 100% spin polarization at the Fermi level, makes it an ideal candidate for a spin injector. Efficient spin injection from a half-metal into a semiconductor is considered a crucial step in the development of various spintronic devices, including spin-based transistors and memory elements. While the theoretical framework for spin injection from half-metals is well-established, the practical efficiency depends on factors such as the interface quality between the magnetic and non-magnetic layers. aps.org
Another avenue for the spintronic application of iron-antimony compounds lies in the unconventional magnetic properties of materials like FeSb2. While FeSb2 is a semiconductor, doping it with elements such as cobalt or chromium can induce a metallic and magnetic state. pnas.orgarxiv.org This doped FeSb2 is predicted to exhibit a unique combination of characteristics typical of both ferromagnets and antiferromagnets, including a large spin splitting of the electronic bands. pnas.orgarxiv.org This "altermagnetic" behavior could be harnessed for novel spintronic effects and devices. researchgate.net For instance, the application of an electric current in a specific crystallographic direction in doped FeSb2 is predicted to generate a longitudinal spin-polarized current, which could be utilized in giant magnetoresistance devices. pnas.org
The following table summarizes the key spintronic properties of selected iron-antimony compounds based on theoretical predictions.
| Compound | Predicted Magnetic State | Predicted Spin Polarization at Fermi Level | Potential Spintronic Applications |
| Fe2Sb | Half-metallic ferromagnet | 100% | Spin injector, Magnetic sensors |
| Doped FeSb2 | Unconventional antiferromagnet (Altermagnet) | Significant spin splitting | Giant magnetoresistance devices, Novel spintronic components |
Half-Metallicity and Spin Filtering
Half-metallicity is a key property of certain magnetic materials that makes them highly attractive for spintronic applications, particularly for spin filtering. A half-metal is a material that behaves as a conductor for electrons of one spin direction (e.g., spin-up) but as an insulator or semiconductor for electrons of the opposite spin direction (e.g., spin-down). youtube.com This results in a current that is, ideally, 100% spin-polarized.
The electronic band structure of a half-metal is characterized by an energy gap in the density of states for one spin channel at the Fermi level, while the other spin channel has a finite density of states and is therefore metallic. This unique electronic configuration allows the material to act as a near-perfect spin filter, where only electrons of a specific spin are allowed to pass through. nih.gov
Theoretical calculations have predicted that the half-Heusler alloy Fe2Sb is a half-metal. nih.gov The origin of its half-metallicity lies in the hybridization between the d orbitals of the iron atoms, which leads to the formation of a bandgap in one of the spin channels at the Fermi level. nih.gov Importantly, the half-metallicity of Fe2Sb is predicted to be robust against distortions in its crystal lattice, which is a desirable characteristic for practical device applications. nih.gov The spin polarization of Fe2Sb is theoretically expected to remain at 100% over a range of lattice constants. nih.gov
The spin filtering effect in a half-metallic material like Fe2Sb can be harnessed in various spintronic device architectures. For example, when a half-metal is used as an electrode in a magnetic tunnel junction, it can lead to a very high tunnel magnetoresistance ratio, which is a measure of the change in resistance when the magnetization of the magnetic layers switches from parallel to antiparallel. This is because the tunneling current is highly dependent on the spin polarization of the electrodes.
The table below outlines the theoretical electronic properties of Fe2Sb related to its half-metallicity.
| Property | Predicted Value/Characteristic |
| Electronic State | Half-metallic |
| Spin Polarization at Fermi Level | 100% |
| Origin of Half-Metallicity | Hybridization of Fe d-orbitals |
| Robustness | Insensitive to lattice distortion |
Structure
2D Structure
Properties
InChI |
InChI=1S/Fe.2Sb | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXGZQZROAFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe].[Sb].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12022-93-4 | |
| Record name | Antimony, compd. with iron (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with iron (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Processing
Thin Film Deposition Methods
Thin film deposition techniques are crucial for applications in electronics and photovoltaics. These methods allow for precise control over film thickness, composition, and uniformity on a substrate.
Various physical and chemical methods are employed, including thermal evaporation, sputtering, chemical vapor deposition (CVD), and atomic layer deposition (ALD). mdpi.comnih.gov For instance, Fe-Ti-Sb (FTS) thin films have been deposited on glass substrates using DC magnetron sputtering in argon and nitrogen atmospheres, followed by rapid thermal annealing at 523 K. researchgate.net Another approach involves the radiofrequency (RF) magnetron sputtering of an antimony metal precursor, which is then subjected to a post-selenization heat treatment to form Sb₂Se₃ thin films. mdpi.com
Dual-thermal evaporation is another technique used to prepare antimony selenide (B1212193) thin films at room temperature, with post-annealing at 250°C to improve film properties. tandfonline.com The design of novel antimony precursors with high volatility and thermal stability is also an active area of research to enhance deposition processes like CVD and ALD. nih.gov
| Thin Film Deposition Methods for Antimony-Iron Compounds | | | :--- | :--- | :--- | | Technique | Example System | Key Parameters/Findings | | DC Magnetron Sputtering | Fe-Ti-Sb (FTS) researchgate.net | Post-deposition rapid thermal annealing at 523 K. researchgate.net | | RF Magnetron Sputtering | Te-Sb₂Se₃ mdpi.com | Sb precursor film sputtered, followed by selenization at 440-480 °C. mdpi.com | | Dual-Thermal Evaporation | Sb₂Se₃ tandfonline.com | Deposition at room temperature, followed by annealing at 250°C. tandfonline.com | | E-beam Evaporation | Antimony Tin Oxide (ATO) mdpi.com | Post-annealing at 500-600 °C improves crystallinity. mdpi.com | | Chemical Vapor Deposition (CVD) / Atomic Layer Deposition (ALD) | Sb₂O₃ nih.gov | Relies on the development of volatile and stable antimony precursors. nih.gov |
Nanomaterial Fabrication Strategies
The synthesis of antimony-iron nanomaterials leverages various chemical and physical methods to produce particles with controlled size, shape, and properties.
Several methods are employed for the synthesis of antimony-iron nanopowders. One common approach is a wet synthesis technique where a molar mixture of iron and antimony precursors, such as ferric nitrate (B79036) and antimony oxide, are dissolved in a solvent and then precipitated. researchgate.netquest.edu.pkresearchgate.net This is often followed by centrifugation, drying, and calcination at elevated temperatures to obtain the final doped nanomaterial. researchgate.net This method has been used to fabricate antimony-doped iron oxide nanoparticles with crystal sizes around 15 nm. researchgate.netquest.edu.pkresearchgate.net
Another method is solvent-less thermolysis, a low-cost and simple solid-state technique. mdpi.com This involves the thermal decomposition of single-source precursors under an inert atmosphere. mdpi.com For instance, antimony-iron sulfide (B99878) powders have been synthesized by the thermolysis of metal diethyldithiocarbamate (B1195824) precursors at 450 °C. mdpi.com
Highly pure antimony powder, which is a precursor for many of these syntheses, can be produced for applications like chemical vapor deposition (CVD) and physical vapor deposition (PVD). institut-seltene-erden.de Standard particle sizes for such powders can range from submicron to tens of microns. institut-seltene-erden.de
Sonohydrolysis is a facile and effective method for synthesizing nanoparticles. nih.govresearchgate.net This technique utilizes ultrasonic waves to create acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. The extreme conditions generated during cavitation facilitate chemical reactions.
For example, iron antimony oxide (FeSbO4) nanoparticles with a nano-cube-like morphology have been prepared via a sonohydrolysis route. nih.govresearchgate.net This method leads to nanoparticles with high crystallinity and purity. nih.gov In a related process, antimony oxide nanoparticles have been synthesized through the sonochemical activation of graphite (B72142) and the sonohydrolysis of antimony chloride in an alkaline medium. researchgate.net The presence of activated graphite was found to promote the growth of the cubic phase of Sb2O3. researchgate.net
Other chemical methods for nanoparticle fabrication include a chemical reduction method, where antimony trichloride (B1173362) is reduced by hydrazine (B178648) in the presence of a catalyst, and a microemulsion method, where the reaction between antimony trichloride and sodium hydroxide (B78521) occurs in the presence of a stabilizing agent like polyvinyl alcohol (PVA). researchgate.net Biogenic synthesis using plant extracts, such as from green tea leaves, has also been explored as an environmentally friendly route to produce iron oxide nanoparticles. nih.gov
Data Tables
Table 1: Synthesis Parameters for Antimony-Doped Iron Oxide Nanoparticles
| Parameter | Value/Description | Reference |
| Synthesis Method | Wet Chemical Synthesis | researchgate.net, quest.edu.pk |
| Precursors | Ferric nitrate (Fe(NO3)3·9H2O), Antimony oxide (Sb2O3) | researchgate.net, quest.edu.pk |
| Solvent | Ultrapure water | quest.edu.pk |
| pH for Precipitation | 9 to 9.5 (achieved with NH4OH) | researchgate.net, quest.edu.pk |
| Aging Time | 10 minutes | quest.edu.pk |
| Centrifugation | 7000 rpm for 10 minutes | quest.edu.pk |
| Drying Temperature | 90 °C | researchgate.net |
| Calcination Temperature | 500 °C for 15 minutes | researchgate.net |
| Resulting Crystal Size | ~15 nm | researchgate.net, quest.edu.pk, researchgate.net |
Table 2: Synthesis of Antimony-Iron Sulfide Powders via Solvent-less Thermolysis
| Parameter | Value/Description | Reference |
| Synthesis Method | Solvent-less thermolysis | mdpi.com |
| Precursors | Metal diethyldithiocarbamate single-source precursors | mdpi.com |
| Preparation | Precursors dissolved in chloroform, solvent evaporated | mdpi.com |
| Thermolysis Temperature | 450 °C for 1 hour | mdpi.com |
| Atmosphere | Nitrogen | mdpi.com |
| Resulting Phases | Orthorhombic Sb2S3 and hexagonal pyrrhotite | mdpi.com |
Formation of 2D Magnetic Superstructures and Nanoclusters
The synthesis of two-dimensional (2D) materials containing antimony and iron is an emerging area of research, driven by the unique electronic and magnetic properties these structures are predicted to possess. The creation of 2D antimony, known as antimonene, has been successfully demonstrated through methods like molecular beam epitaxy (MBE) on various substrates, including Ge(111), Ag(111), and Cu(111). mdpi.com The synthesis of 2D antimonene often occurs within a narrow temperature window, for instance, between 200 and 300 °C for growth on a Ge(111) substrate. mdpi.com
Building on the synthesis of single-element 2D materials, the formation of 2D magnetic superstructures involving iron and antimony can be approached through several advanced techniques. Methods like MBE and chemical vapor deposition (CVD) are effective for creating atomically thin films with controllable thickness. nih.gov These techniques have been used to synthesize various 2D magnetic materials, such as Fe₃GeTe₂ and CrTe₂. nih.gov The creation of iron-antimony superstructures could be achieved by co-deposition of the elements or by fabricating layered heterostructures, where layers of a 2D magnetic iron compound are interfaced with antimonene. ehu.es The magnetic properties of such heterostructures are influenced by proximity effects at the interface, which can induce or modify spin polarization. ehu.es
The formation of antimony-iron nanoclusters represents another route to novel materials with tailored properties. A general one-pot synthesis strategy has been developed for creating monodisperse nanoparticles of various metals and metalloids, including antimony. acs.org This method often involves the reduction of a metal chloride precursor, such as SbCl₃, with a strong reducing agent like n-BuLi or LiN(iPr)₂ in the presence of capping ligands like oleylamine (B85491) (OLA). acs.org This approach has been successfully extended to binary alloy nanoparticles, such as Cu₂Sb, indicating its potential for synthesizing Fe-Sb nanoclusters by using a mixture of iron and antimony precursors. acs.org Another innovative method is the temperature-mediated in-situ formation of antimony nanoclusters within carbon nanofibers. researchgate.net This technique highlights the potential for creating composite materials where the nanoclusters are embedded and stabilized within a conductive matrix. researchgate.net
Table 1: Synthesis Parameters for Antimony-Based Nanoparticles
| Nanoparticle Type | Synthesis Method | Precursors | Key Parameters | Resulting Size | Reference |
|---|---|---|---|---|---|
| Sb NPs | One-pot, n-BuLi based | SbCl₃, n-BuLi, TOP, OLA | Reaction Temp: 160 °C; Reaction Time: 30 s | 11 nm | acs.org |
| BiₓSb₁₋ₓ NPs | One-pot, LiN(iPr)₂ based | SbCl₃, BiCl₃, LiN(iPr)₂, OLA | Reaction Temp: 160 °C; Reaction Time: 15 s | 12 nm | acs.org |
| Cu₂Sb NPs | One-pot, LiN(SiMe₃)₂ based | SbCl₃, CuCl₂, LiN(SiMe₃)₂ | Reaction Temp: 180 °C; Reaction Time: 4 h | 16 nm | acs.org |
| Sb Nanoclusters | In-situ formation | Not specified | Temperature-mediated within carbon nanofibers | <3 nm | researchgate.net |
Control of Stoichiometry and Phase Formation during Synthesis
Controlling the stoichiometry and crystal phase during the synthesis of antimony-iron compounds is critical for tailoring their physical and chemical properties. The stoichiometry, or the specific ratio of iron to antimony, directly influences the material's characteristics. researchgate.net A successful method for achieving stoichiometric control is the use of single-source or mixed-metal precursors in solvent-less thermolysis. For instance, the synthesis of Sb₂(₁₋ₓ)Fe₂ₓS₃ has been achieved by heating a mixture of antimony and iron dithiocarbamate (B8719985) precursors (Sb[S₂CNEt₂]₃ and Fe[S₂CNEt₂]₃) at 450 °C. By precisely varying the molar ratio of the precursors, different compositions (values of x) of the final product can be obtained, although some phase separation may occur. mdpi.com
Another approach involves controlling the reaction by using a sub-stoichiometric amount of one reactant. In a process for producing antimony trioxide, antimony trisulfide is reacted with less than a stoichiometric amount of iron (III) chloride (e.g., 70% to 90% of the required amount). google.com This ensures that the iron (III) chloride is almost completely consumed, allowing for better separation and control over the subsequent process steps. google.com
The control of phase formation is equally important, as different crystal structures (phases) of the same compound can exhibit vastly different properties. The addition of antimony to iron-based alloys is known to influence phase formation significantly. In carbidic austempered ductile iron, the addition of antimony promotes the formation of the pearlite phase. scispace.com The interaction also affects the final microstructure, with antimony additions leading to spiky graphite and granular carbides, compared to the chunky graphite and blocky carbides in alloys without antimony. scispace.com
Furthermore, the specific phase of iron minerals plays a crucial role in their interaction with antimony species in aqueous environments. The transformation of iron mineral phases can be controlled by factors such as pH. nih.gov For example, ferrihydrite can be transformed into goethite at a pH of 4 to 5.5, or into a mix of goethite and hematite (B75146) at a pH of 7 to 8. nih.gov Studies have shown that the amorphous phase of iron oxides demonstrates stronger adsorption of antimony compared to crystalline phases like goethite. mdpi.com The recrystallization of ferrihydrite to goethite has been found to be particularly effective for removing antimony(V) from water, demonstrating a direct link between the control of the iron mineral phase and its functionality in antimony remediation. nih.gov
Table 2: Factors Influencing Stoichiometry and Phase in Antimony-Iron Systems
| Parameter | Control Method | Effect | Example System | Reference |
|---|---|---|---|---|
| Stoichiometry | Varying molar ratio of precursors | Controls the elemental composition (e.g., 'x' in Sb₂(₁₋ₓ)Fe₂ₓS₃) | Sb-Fe-S system from dithiocarbamate precursors | mdpi.com |
| Stoichiometry | Use of sub-stoichiometric reactants | Ensures complete reaction of one component for process control | Reaction of Sb₂S₃ with FeCl₃ | google.com |
| Phase Formation | Addition of antimony | Promotes the formation of the pearlite phase in iron | Carbidic Austempered Ductile Iron | scispace.com |
| Phase Formation | Control of pH during synthesis/transformation | Determines the resulting iron mineral phase (e.g., Goethite, Hematite) | Transformation of Ferrihydrite | nih.gov |
| Phase Formation | Synthesis conditions (amorphous vs. crystalline) | Amorphous iron oxides show stronger adsorption of antimony | Iron oxide adsorbents | mdpi.com |
Advanced Structural Characterization
Diffraction Techniques
Diffraction methods are indispensable for determining the atomic and magnetic ordering in crystalline materials. By analyzing the scattering patterns of X-rays or neutrons, researchers can obtain precise information about the crystal lattice and the arrangement of magnetic moments.
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in antimony-iron samples and for accurately determining their lattice parameters. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The positions and intensities of the resulting diffraction peaks are unique to each crystalline phase, acting as a fingerprint for identification.
For instance, XRD analysis is routinely used to confirm the formation of desired iron antimonide phases such as FeSb₂ and FeSb. bohrium.comallsubjectjournal.com In the synthesis of FeSb₂ nanoparticles, XRD patterns confirm the orthorhombic crystal structure. researchgate.netbc.edu Similarly, for filled-skutterudite compounds like NaFe₄Sb₁₂ and KFe₄Sb₁₂, powder XRD is used to determine their cubic lattice parameters, which are reported as a = 9.1767(5) Å for NaFe₄Sb₁₂ and a = 9.1994(5) Å for KFe₄Sb₁₂. scispace.com
High-pressure synchrotron XRD experiments provide further insights into the structural stability and phase transitions of compounds like FeSb₂ under compression. unlv.edu These studies are crucial for understanding the material's behavior in extreme environments. In situ XRD can also be used to monitor phase transitions during processes like laser heating in dynamic diamond anvil cells, providing kinetic information about structural changes in iron-based materials. aps.org
The precision of XRD allows for the detection of subtle structural changes, such as the decrease in the a-lattice parameter and an increase in the c-lattice parameter in FeSb₂₋ₓPbₓO₄ as lead is substituted for antimony. researchgate.net It can also identify preferential orientation in single crystals, as seen in an FeSb₂ single crystal that showed a high degree of orientation along the (101) plane. acs.org
Table 1: Lattice Parameters of Selected Antimony-Iron Compounds Determined by XRD
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| FeSb₂ | Orthorhombic | Pnnm | - | - | - | researchgate.netbc.edu |
| NaFe₄Sb₁₂ | Cubic | Im-3 | 9.1767(5) | - | - | scispace.com |
| KFe₄Sb₁₂ | Cubic | Im-3 | 9.1994(5) | - | - | scispace.com |
| FeSb₂O₄ | Tetragonal | P4₂/mbc | - | - | - | researchgate.net |
| FeSb₁₃Pb₀.₇O₄ | Tetragonal | P4₂/mbc | 8.4577(1) | - | 6.03652(9) | researchgate.net |
| FeSbO₄ | Tetragonal | P4₂/mnm | - | - | ~9.23 | rsc.org |
Powder Neutron Diffraction for Magnetic Structures and Atomic Positions
While X-rays are scattered by electrons, neutrons interact with atomic nuclei and magnetic moments, making neutron diffraction an exceptionally powerful technique for determining magnetic structures and precisely locating light atoms. stfc.ac.uk Powder neutron diffraction (PND) is particularly suited for studying the magnetic ordering phenomena in polycrystalline antimony-iron compounds. stfc.ac.uk
PND studies have been crucial in unraveling the complex magnetic behaviors of these materials. For example, in FeSb₂O₄, PND revealed an A-type antiferromagnetic ordering below 45 K, where magnetic moments align parallel within layers and antiparallel between them along the c-axis. researchgate.net In contrast, lead-doped variants exhibit a C-type canted antiferromagnetic structure. researchgate.net The technique has also been used to investigate the gradual change from C-type to A-type magnetic ordering in solid solutions like MnxCo₁₋xSb₂O₄ and FexCo₁₋xSb₂O₄. researchgate.net
In the ternary intermetallic Pr₃Fe₃Sb₇, a combination of PND and other techniques showed that at low temperatures, competing interactions between the spatially separated iron and praseodymium substructures lead to an antiparallel arrangement of their magnetic moments. tu-dresden.detu-dresden.de Similarly, single-crystal neutron diffraction on EuFe₂As₂ determined the antiferromagnetic ordering of both Fe and Eu moments, with distinct propagation vectors of k = (1,0,1) for Fe and k = (0,0,1) for Eu. arxiv.org This highlights the ability of neutron diffraction to distinguish and characterize the magnetic ordering of different sublattices within a single compound.
Furthermore, PND can confirm the location of specific atoms within a crystal structure, such as identifying the position of excess oxygen within structural channels in oxidized Fe₁₋ₓMgₓSb₂O₄. researchgate.net
Thin Film Pair Distribution Function (tfPDF) Analysis for Local Structure
Thin Film Pair Distribution Function (tfPDF) analysis is an advanced technique that utilizes high-energy X-ray scattering to probe the local atomic structure of thin films, including amorphous and nanocrystalline materials. iucr.orgresearchgate.netosti.goviucr.org By analyzing the total scattering data, tfPDF provides a real-space representation of the atomic pair correlations, offering insights beyond the average crystal structure provided by conventional diffraction.
This method has been successfully applied to study FeSbₓ thin films. iucr.org For instance, in films prepared by depositing alternating layers of iron and antimony, tfPDF analysis revealed that the as-deposited amorphous precursor phase consists of corner-sharing FeSb₆ octahedra. iucr.orgiucr.orgnih.govresearchgate.net These local structural motifs closely resemble those found in the crystalline FeSb₃ skutterudite (B1172440) phase. iucr.orgiucr.orgnih.govresearchgate.net
The power of tfPDF lies in its ability to connect the local structure of an amorphous precursor to the final crystalline product. iucr.orgosti.goviucr.org By analyzing the amorphous structure, it is possible to predict whether the subsequent crystallization will form the metastable FeSb₃ phase, with or without the presence of excess antimony. iucr.orgresearchgate.netiucr.org This understanding of the relationship between amorphous and crystalline states is critical for the controlled synthesis of new, advanced thin-film materials. iucr.org The technique is performed using a normal-incidence X-ray beam on films supported by an amorphous substrate, allowing the film's scattering signal to be isolated by subtracting the substrate's background signal. iucr.orgiucr.orgnih.gov
Microscopic and Spectroscopic Analysis
Microscopy and spectroscopy techniques provide direct visualization and compositional analysis of materials at the micro- and nanoscale, complementing the structural information obtained from diffraction methods.
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface topography, morphology, and microstructure of materials. It works by scanning a focused beam of electrons over a sample's surface and detecting the signals from the interaction of the electron beam with the sample.
In the study of antimony-iron compounds, SEM is widely used to characterize the grain size and morphology of synthesized powders and consolidated samples. For hot-pressed FeSb₂ samples, SEM images of fractured surfaces revealed an average grain size of approximately 200 nm. bc.edu In another study, SEM analysis, along with XRD, confirmed the formation of the desired FeSb₂ phase before and after consolidation by spark plasma sintering (SPS), showing the formation of submicrometer-sized grains. arxiv.org
SEM is also employed to observe the morphology of nanoparticles. For FeSb₂ nanoparticles synthesized via a one-pot polyol approach, SEM confirmed the formation of spherical particles with sizes in the range of 10-20 nm. allsubjectjournal.com In the case of antimony-modified carbidic austempered ductile iron, SEM analysis revealed various microstructural phases, including spiky graphite (B72142), blocky carbides, and a pearlite matrix. researchgate.netscispace.comresearchgate.net Elemental mapping using an energy-dispersive X-ray spectroscopy (EDX) detector in an SEM can confirm the homogeneous distribution of constituent elements, such as iron and antimony in an FeSb₂ single crystal. acs.org
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org By transmitting a beam of electrons through an ultrathin specimen, HRTEM can resolve the crystallographic lattice, providing invaluable information about nanostructure, crystal defects, and interfaces.
HRTEM has been instrumental in characterizing the nanostructure of various antimony-iron materials. For example, in CeFe₄Sb₁₂ composites, HRTEM images have shown numerous FeSb₂ nanoinclusions, with sizes less than 50 nm, embedded within the skutterudite matrix grains. aip.org This direct observation is crucial for understanding how nanostructuring can influence material properties.
The technique has also been used to study the synthesis of FeSb₂ nanowires on pre-patterned substrates. frontiersin.org HRTEM imaging confirmed the polycrystalline structure of the FeSb₂ nanowires and was used to analyze their cross-sectional area. frontiersin.org In another study, HRTEM analysis of iron antimony oxide (FeSbO₄) nanoparticles synthesized via a sonohydrolysis route revealed a nanocube-like morphology with uniform distribution and high crystallinity. nih.gov This level of detail is essential for establishing structure-property relationships in nanomaterials.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS or EDXA, is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It functions by bombarding a sample with an electron beam, which excites electrons in the sample's atoms. When these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. wikipedia.org This allows for the determination of the elemental composition of the material. wikipedia.org
In the context of iron-antimony compounds, EDX is instrumental in verifying the stoichiometry and elemental distribution. For instance, in the synthesis of mixed iron antimony sulfide (B99878) (Sb₂(₁₋ₓ)Fe₂ₓS₃) powders, EDX spectroscopy is used to characterize the resulting materials. openrepository.comresearchgate.net Studies have shown that the elemental composition of these powders changes with varying mole fractions of the iron precursor. openrepository.comresearchgate.net EDX elemental mapping can reveal the distribution of iron, antimony, and sulfur, and has indicated significant phase separation between antimony and iron sulfides in some preparations. openrepository.comresearchgate.net
The accuracy of quantitative analysis with EDX can be affected by factors such as overlapping X-ray emission peaks. wikipedia.org For example, the Kβ peak of manganese can overlap with the Kα peak of iron. wikipedia.org Despite these challenges, EDX remains a crucial tool for confirming the elemental makeup of iron-antimony alloys and compounds.
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and polymorphism. In the study of iron-antimony compounds, particularly FeSb₂, Raman spectroscopy has been employed to investigate its lattice dynamics.
Factor group analysis predicts six Raman-active modes for FeSb₂ (2Ag + 2B₁g + B₂g + B₃g). scl.rs However, the number of observed modes has varied in different studies. Early research on hot-pressed samples identified two Ag symmetry modes. scl.rsipb.ac.rs Later studies on single crystals observed three modes, assigning them to B₁g, Ag, and B₁g symmetries. scl.rs More recent investigations have successfully observed all six predicted Raman-active modes. scl.rs
The Raman spectra of FeSb₂ are sensitive to temperature and doping. Studies on Fe₁₋ₓMₓSb₂ (where M = Cr, Co) have shown that the linewidths and energies of the Raman modes change with the concentration of the dopant (x) and with temperature. scl.rsarxiv.org A strong electron-phonon interaction is observed for the B₁g symmetry mode in pure FeSb₂, leading to significant mode asymmetry. scl.rsarxiv.org This interaction is weakened by doping with cobalt or chromium. scl.rsarxiv.org Furthermore, mixing of the Ag symmetry phonon modes has been observed in both pure and chromium-doped samples. scl.rs
The temperature dependence of the Raman linewidths provides insights into phonon relaxation processes. aip.org In FeSb₂, the increase in linewidth with temperature for the Ag and B₁g modes is consistent with phonon-phonon interactions. aip.org
| Symmetry | Wavenumber (cm⁻¹) |
| B₂g | 90.4 |
| Ag | 150.7 |
| B₁g | 151.7 |
| Ag | 153.6 |
| B₃g | 154.3 |
| B₁g | 173.9 |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov
In the study of iron-antimony systems, XPS is used to determine the oxidation states of iron and antimony. For example, in Fe₂BiSbO₇ pyrochlore (B1171951) compounds, XPS analysis identified the presence of Fe³⁺, Sb³⁺, and Sb⁵⁺ ions. arxiv.org The high-resolution XPS spectra of the Fe 2p core level can be deconvoluted to distinguish between different chemical states of iron. arxiv.org For instance, analysis of Fe₂O₃@TGA@MIL-100@PDA@Ag composites shows prominent peaks around 710 eV and 725 eV, corresponding to Fe 2p₃/₂ and Fe 2p₁/₂, respectively. researchgate.net
XPS has also been used to study the effects of doping in materials like Sb₂Se₃. When doped with iron, XPS measurements revealed that the iron exists in the Fe²⁺ state. aip.org This is attributed to the highly reductive environment during synthesis. aip.org
Furthermore, XPS is employed to analyze the surface of materials after certain treatments. In studies of antimony sorption on carbon steel surfaces, XPS analysis of the deposited material showed the presence of elemental Sb and an Fe-Sb-O compound. tandfonline.com The Sb 3d photoelectron spectrum is particularly sensitive for this analysis. tandfonline.com
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. mdpi.comshimadzu.com It is particularly useful for analyzing major and minor components in ores and alloys. researchgate.netcrb-gmbh.com The technique works by irradiating a sample with X-rays, causing the elements within the sample to emit fluorescent X-rays at energies characteristic of each element. shimadzu.com
In the analysis of antimony ores, wavelength dispersive X-ray fluorescence spectrometry can be used for the simultaneous determination of multiple components, including Sb₂O₃ and Fe₂O₃. researchgate.net To overcome challenges such as the corrosive nature of high-sulfur antimony sulfide ores on the analytical equipment, a pre-oxidation step can be employed. researchgate.net
XRF is also valuable in archaeometry for the analysis of metallic artifacts. mdpi.com For example, XRF has been used to analyze samples from the Late Bronze Age/Early Iron Age, revealing the presence of elements like iron, copper, and antimony. mdpi.com This information provides insights into the technological knowledge and raw materials used by ancient civilizations. mdpi.com In some cases, ancient metallurgists used antimony in the absence of tin and lead to produce bronze alloys. mdpi.com XRF analysis of iron ore and smelted iron can also help determine if the raw materials came from the same source. nih.gov
Scanning Tunneling Microscopy (STM) for Surface Alloy Structures
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. ucdavis.educmu.edu It has been instrumental in studying the formation and structure of surface alloys, which occur when elements that are immiscible in the bulk form an alloy in the first few surface layers. mpg.de
In the iron-antimony system, STM has been used to investigate the atomic structures and magnetism of Fe-Sb surface alloys on an Sb(111) substrate. iphy.ac.cn When iron atoms are deposited on the Sb(111) surface at elevated temperatures, they can form various alloy structures. iphy.ac.cn One such structure is a magnetic honeycomb lattice. iphy.ac.cn The Fe atoms tend to penetrate the Sb(111) substrate due to their preference for high coordination numbers, which promotes the formation of Fe-Sb alloys rather than iron islands. iphy.ac.cn
STM studies have also been performed on other related systems. For example, depositing iron on a Cu(100) surface can lead to the formation of iron inclusions in the copper surface. ucdavis.edu In the case of Fe on Bi₂Te₃(111), STM has revealed distinct impurity structures, with density functional theory suggesting that iron prefers highly coordinated subsurface configurations. aps.org The study of iron deposited on Bi₂Se₃ has shown the presence of smooth islands with a rectangular lattice. polimi.it
Spectroscopic Investigations of Local Environments
Mössbauer Spectroscopy for Iron Sites and Magnetic Anisotropy
Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of specific atomic nuclei, particularly ⁵⁷Fe. mst.edu It provides valuable information on the oxidation state, spin state, coordination environment, and magnetic properties of iron-containing compounds. mst.edu
In the study of the Fe₁₊ₓSb compound, ⁵⁷Fe Mössbauer spectroscopy has been used to investigate the different iron sites and the magnetic anisotropy. researchgate.netarxiv.org Even in nearly stoichiometric samples, iron occupies at least two different regular positions in a 2:1 ratio, which are distinguished by their electric quadrupole coupling constants. researchgate.netarxiv.org These sites exhibit a highly anisotropic electric field gradient. researchgate.netarxiv.org Additionally, excess interstitial iron atoms are present, which order magnetically at the same temperature as the regular iron atoms. researchgate.netarxiv.org The magnetic moments of these interstitial atoms are thought to form a two-dimensional spin glass. researchgate.netarxiv.org
Mössbauer spectra of Fe₁₊ₓSb in the magnetically ordered state are complex and have been interpreted as a superposition of several magnetic line-sextets, suggesting a distribution of local magnetic fields. researchgate.net This has been modeled as incommensurate spin spirals propagating along the c-axis. researchgate.netarxiv.org An upturn in the hyperfine field for the minor regular iron site and the interstitial iron is observed at low temperatures (below 80 K). researchgate.netarxiv.org
For the compound FeSb₂, Mössbauer spectroscopy has been used to probe the chemical environment of iron during electrochemical reactions. researchgate.net The spectrum of pristine FeSb₂ shows a well-resolved doublet with an isomer shift of about 0.45 mm/s and a quadrupole splitting of 1.26 mm/s. researchgate.netkyoto-u.ac.jp High-field Mössbauer measurements on FeSb₂ have recorded complex spectra, which were fitted with multiple subspectra despite there being only one crystallographic iron site. researchgate.net This complexity is attributed to the promotion of electrons across an energy gap. researchgate.net
| Compound | Site | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Field (B_hf) (T) |
| FeSb₂ | - | 296 | 0.450 | 1.268 | - |
| FeSb₂ | - | - | ~0.45 | 1.26 | - |
| Fe₂BiSbO₇ | B(16c) | Room Temp. | 0.37 | 0.47 | - |
| Fe₂BiSbO₇ | A(16d) | Room Temp. | 0.31 | 2.32 | - |
| Fe₂BiTaO₇ | B(16c) | Room Temp. | 0.36 | 0.52 | - |
Electronic Structure and Bonding Analysis
Electronic Band Structure Calculations and Density of States (DOS)
Various density functional theory (DFT) based calculations have been employed to understand the electronic landscape of FeSb₂. These studies consistently point towards FeSb₂ being a narrow-gap semiconductor or having a pseudogap in its nonmagnetic state with an indirect gap. pnas.orgresearchgate.net The electronic structure is characterized by a strong hybridization between the Fe 3d orbitals and the Sb 5p orbitals. arxiv.orgaps.org This covalent interaction is a key factor in determining the material's electronic properties. aps.org
The density of states (DOS) reveals that the states near the Fermi level are predominantly composed of Fe 3d and Sb 5p states. researchgate.net Specifically, calculations show that the Fe 3d-states play a major role on both sides of the Fermi level, reaching a maximum in the DOS. researchgate.net Combining angle-resolved photoemission spectroscopy (ARPES) with ab initio calculations has identified two primary bands near the Fermi energy: a weakly dispersing, strongly renormalized α band and a hole-like β band. arxiv.orgaps.org These two bands intersect at the Γ and Y points of the Brillouin zone. arxiv.orgaps.org
Fermi Level and Pseudo-Bandgap Analysis
The Fermi level (Ef) in FeSb₂ lies within a narrow energy gap or a pseudogap. pnas.orgresearchgate.netdntb.gov.ua The existence of this gap is a result of the hybridization between the Fe 3d and Sb 5p orbitals. scispace.comarxiv.org Experimental measurements have reported a range of values for this gap, with optical measurements suggesting a gap between 76 and 130 meV, while transport measurements indicate multiple anisotropic gaps ranging from 4 to 36 meV. pnas.orgresearchgate.net Some theoretical calculations using the local density approximation (LDA) have shown a narrow gap of approximately 0.3 eV. researchgate.net
The presence of a pseudogap, characterized by a sharp reduction in the density of states at the Fermi level, is a key feature of FeSb₂. pnas.orgresearchgate.netdntb.gov.ua This pseudogap is believed to be responsible for the material's semiconducting behavior at low temperatures. pnas.org The position of the chemical potential changes with temperature, moving through the in-gap states, which has a significant impact on the transport properties. tuwien.ac.at
Hybridization of Orbitals (e.g., Fe d-electrons, Sb p-electrons)
The electronic structure of FeSb₂ is fundamentally governed by the strong hybridization between the iron 3d orbitals and the antimony 5p orbitals. arxiv.orgaps.orgnii.ac.jp This covalent bonding is a departure from a simple ionic picture and is crucial for understanding the material's properties. arxiv.orgaps.org The Fe atoms are situated in a distorted octahedral environment of Sb atoms. aps.org This crystal field splits the Fe 3d orbitals into t₂g and e_g levels. nii.ac.jppnas.org Further splitting occurs due to the specific marcasite (B74401) crystal structure. nii.ac.jp
The hybridization is not uniform across all d-orbitals. The d_xy orbital, for instance, is not orthogonal to the σ-bonding anion orbitals, while the d_yz and d_zx orbitals are nearly orthogonal. nii.ac.jp This leads to the formation of localized d bands below the Fermi energy and hybridized bands between Fe d and Sb p states above the Fermi energy, creating a small energy gap. nii.ac.jp The significant mixing of Fe 3d and Sb 5p orbital characters is a defining feature of the electronic structure. rutgers.edu
Effects of Doping and Substitution on Electronic Structure
Doping and substitution at both the iron and antimony sites have been shown to significantly alter the electronic structure of FeSb₂.
Co and Cr Doping: Substituting iron with cobalt (Co) or chromium (Cr) introduces changes that can stabilize a spin-split antiferromagnetic order. pnas.org VCA (Virtual Crystal Approximation) calculations predict that both electron (Co) and hole (Cr) doping can induce magnetism. pnas.org Doping with Co has been shown to increase the repulsion between certain phonon modes, although without clear signatures of electron-phonon interaction for these modes. ipb.ac.rsscl.rs
Ru Substitution: Replacing Fe with isoelectronic Ruthenium (Ru) leads to a suppression of electronic correlations due to the more delocalized nature of Ru 4d electrons compared to Fe 3d electrons. aip.org This substitution causes the intrinsic bandgap to decrease while an impurity-related gap increases. aip.org Spectroscopic studies on Ru-doped FeSb₂ revealed a reduction in the multiplet gap between the t₂g and e_g states, which favors a high-spin state for the Fe ions. pnas.orgseu.edu.cn
Te Substitution: Substituting antimony with tellurium (Te) is a non-isoelectronic doping that adds an electron to the system. arxiv.org This can induce a semiconductor-to-metal transition. arxiv.orgau.dk Even with this transition, the enhanced thermopower characteristic of FeSb₂ persists, suggesting a strong link to the underlying electronic structure. au.dk Te-doping has been associated with the emergence of an electronic Griffiths phase, a state of disordered non-Fermi liquid behavior. nih.gov
Sn Substitution: In the related compound FeSb₂Se₄, substituting Sb with Sn leads to charge disproportionation, where Sb³⁺ is partially oxidized to Sb⁵⁺, generating both electrons and holes (bipolar doping). acs.org
The effects of various dopants on the electronic properties are summarized in the table below.
| Dopant/Substituent | Site | Effect on Electronic Structure | Resulting Property Changes |
| Cobalt (Co) | Fe | Stabilizes spin-split antiferromagnetic order, increases phonon mode repulsion. pnas.orgscl.rs | Induces magnetism. pnas.org |
| Chromium (Cr) | Fe | Stabilizes spin-split antiferromagnetic order. pnas.org | Induces magnetism. pnas.org |
| Ruthenium (Ru) | Fe | Suppresses electronic correlations, decreases intrinsic bandgap, increases impurity gap, favors high-spin state. pnas.orgaip.orgseu.edu.cn | Suppresses thermopower and thermal conductivity. aip.org |
| Tellurium (Te) | Sb | Induces semiconductor-to-metal transition, creates electronic Griffiths phase. arxiv.orgau.dknih.gov | Persistently enhanced thermopower. au.dk |
| Tin (Sn) | Sb (in FeSb₂Se₄) | Causes charge disproportionation and bipolar doping. acs.org | Induces a temperature-dependent Lifshitz transition. acs.org |
Fermi Surface Nesting Features
While the concept of Fermi surface nesting is more commonly discussed in the context of metals, some computational studies on doped FeSb₂ suggest its relevance. For instance, calculations predict that moderate electron or hole doping stabilizes a spin-split antiferromagnetic order. pnas.org The stability of certain magnetic structures, like the KAF (K-type antiferromagnetic) state, is linked to the opening of a pseudogap in the density of states, which is nearly identical to the nonmagnetic pseudogap. pnas.org This suggests that features in the electronic structure, which could be related to nesting, play a role in determining the magnetic ground state upon doping. However, detailed experimental or theoretical explorations of Fermi surface nesting in FeSb₂ are not extensively reported in the provided context.
Charge Transfer and Compensation Mechanisms
Charge transfer is an intrinsic aspect of the bonding in FeSb₂. The hybridization between Fe and Sb orbitals implies a significant sharing of electrons, moving beyond a simple ionic model. arxiv.org Theoretical models suggest that the energy separation between the centers of the d and p bands (charge-transfer energy, Δ_ct) is around 4.2 eV in FeSb₂. rutgers.edu
In doped systems, charge compensation mechanisms become critical. For example, in Sn-doped FeSb₂Se₄, the substitution of Sb³⁺ by Sn²⁺ triggers a charge disproportionation mechanism. acs.org To maintain charge neutrality, some Sb³⁺ ions are oxidized to Sb⁵⁺. acs.org This process results in the creation of both electrons and holes, a phenomenon known as bipolar doping. acs.org
In the context of Co and Cr doping on the Fe site, the introduction of additional electrons (Co) or holes (Cr) directly alters the carrier concentration, leading to the stabilization of magnetic phases. pnas.org This can be viewed as a charge compensation mechanism where the electronic system accommodates the dopants by shifting the Fermi level and altering the band occupations, which in turn favors a magnetically ordered state.
Localization of Electronic States
The degree of localization of electronic states in FeSb₂ is a complex issue and a key factor in its physical properties. The Fe 3d electrons are considered to be more localized compared to, for example, the 4d electrons in the isostructural compound RuSb₂. aip.org This relative localization leads to a narrower d-band and a higher density of states near the Fermi level in FeSb₂, which is thought to be a source of the strong electronic correlations. aip.org
Experimental evidence points to a mixture of localized and delocalized behavior. At low temperatures, the material is a semiconductor, suggesting localized carriers. pnas.org However, it transitions to a more metallic state at higher temperatures. pnas.org This has been linked to a spin-state transition, where electrons are thermally excited from a localized low-spin state to a more delocalized high-spin state. pnas.orgseu.edu.cn
Furthermore, external parameters can influence the localization of states. Applying pressure has been shown to induce an insulator-to-metal transition by promoting the delocalization of electronic states within the gap. nih.gov Conversely, applying a magnetic field tends to favor the localization of these defect states. nih.gov The presence of in-gap states, potentially arising from defects like excess iron, is also a crucial aspect, with these states being more localized than the valence and conduction band states. tuwien.ac.at
Theoretical Insights into Conductivity Mechanisms
Theoretical investigations into the conductivity mechanisms of iron antimonides, particularly the compound FeSb₂, have revealed a complex interplay of electronic structure, electron correlations, and spin states. First-principles calculations, primarily employing Density Functional Theory (DFT), have been instrumental in probing the enigmatic electronic properties of this material system. nih.govresearchgate.netbohrium.comscribd.com
FeSb₂ is theoretically identified as a narrow band-gap semiconductor. bohrium.comarxiv.orgosti.gov Its electronic properties are characterized by the presence of strongly correlated electrons, which are believed to play a crucial role in its unusual transport phenomena. arxiv.orgosti.gov The material exhibits a puzzling temperature-controlled transition, moving from an insulating state at low temperatures to a more metallic, albeit ill-defined, state at higher temperatures. researchgate.netnih.govpnas.org This transition is accompanied by a crossover from diamagnetism to paramagnetism. nih.govpnas.org
A central theoretical insight into this transition involves a spin-state excitation of the iron ions. nih.govpnas.org Comprehensive X-ray absorption spectroscopy (XAS) studies, supported by atomic multiplet simulations, provide critical evidence for this mechanism. nih.govpnas.org These studies indicate that the iron ions in FeSb₂ exist in a 3d⁶ electronic configuration with a mixture of a low-spin (LS) insulating state and a high-spin (HS) metallic state. pnas.org The enhancement of electrical conductivity, whether induced by increasing temperature or by doping, is directly linked to the population of the high-spin state from the low-spin ground state. nih.govpnas.orgpnas.org
DFT calculations have further elucidated the electronic structure. Early work suggested a divalent state for the Fe ions due to strong covalency in the crystal network. pnas.org The crystal field of the distorted octahedral symmetry in the marcasite lattice structure splits the Fe-3d orbitals into e_g and t_2g levels, which are further split by the C_2h symmetry. pnas.org Theoretical models based on DFT help to analyze the density of states (DOS) and the formation of a small hybridization gap at the Fermi level, which is characteristic of this system. arxiv.org
The table below summarizes the key characteristics of the proposed spin states in FeSb₂ that govern its conductivity mechanism.
| Feature | Low-Spin (LS) State | High-Spin (HS) State |
| Magnetic Property | Diamagnetic | Paramagnetic |
| Electrical Property | Insulating/Semiconducting | Metallic |
| Prevalence | Dominant at low temperatures | Population increases with temperature/doping |
| Electronic State | Ground state | Excited state |
First-principles calculations have also been used to predict the metallic character of other iron-antimony alloys, such as the tetragonal structure of FeSb₂ and the interstitial compound Ti₅FeSb₂, with the latter predicted to be completely spin-polarized. researchgate.netresearchgate.net
The following table details findings from various theoretical and experimental studies on iron antimonide compounds and their conductivity-related properties.
| Compound System | Theoretical Method/Experimental Probe | Key Finding | Reference(s) |
| FeSb₂ | X-ray Absorption Spectroscopy (XAS), Atomic Multiplet Simulations | Conductivity enhancement is driven by populating a high-spin (metallic) state from a low-spin (insulating) 3d⁶ configuration. | nih.govpnas.orgpnas.org |
| FeSb₂ | Density Functional Theory (DFT) | Identified as a narrow band-gap semiconductor with strongly correlated electrons. | bohrium.comarxiv.orgosti.gov |
| FeSb₂ | Optical and DC Transport Measurements | Shows a temperature-controlled transition from an insulator to a metal-like state. | researchgate.net |
| FeSb₂₋ₓSnₓ | DFT, Transport Measurements | Investigated the effects of doping on the strongly correlated system. | osti.gov |
| Fe₁₋ₓRuₓSb₂ | Transport Measurements | Ru substitution suppresses electronic correlations and thermal conductivity. | osti.gov |
| Ti(Co,Fe)Sb | van der Pauw technique, Two-phase model | Fe segregation at grain boundaries increases the bulk electrical conductivity. | mpg.de |
| Ta₁₋ₓTiₓFeSb | DFT, Transport Measurements | Ti-doping significantly increases hole concentration and electrical conductivity. | nih.gov |
| Tetragonal FeSb₂ | First-principles calculations | Predicted to have a metallic character. | researchgate.net |
Thermoelectric Properties and Energy Conversion
Thermoelectric Performance Evaluation
The evaluation of FeSb₂'s thermoelectric performance centers on maximizing the power factor (S²σ) while minimizing thermal conductivity (κ).
Figure-of-Merit (ZT) Optimization
The figure-of-merit (ZT) is the ultimate measure of a thermoelectric material's efficiency. For pure, single-crystal FeSb₂, the ZT value is notoriously low, around 0.005 at 12 K, primarily due to its exceptionally high lattice thermal conductivity. aps.orgepj.orgresearchgate.net However, various strategies have been employed to enhance this value.
One effective approach is nanostructuring. By preparing nanostructured FeSb₂ through methods like high-temperature alloying, ball milling, and hot pressing, a significant improvement in ZT has been achieved. For instance, nanostructuring combined with tellurium (Te) doping has resulted in a ZT of 0.022 at 100 K, a 62% increase over its Te-doped single-crystal counterpart. arxiv.org This enhancement is a direct consequence of both a reduction in thermal conductivity and an improvement in the power factor. arxiv.org
Doping with other elements has also shown promise. The substitution of antimony (Sb) with tellurium in Fe(Sb₀.₉Te₀.₁)₂ led to a tenfold increase in the ZT value from 0.005 to 0.05. researchgate.net Furthermore, creating Sb point defects in FeSb₂ thin films has yielded an optimal peak ZT of approximately 0.071 at 55 K, an order of magnitude higher than that of low-temperature FeSb₂ single crystals. researchgate.net A chemically synthesized polycrystalline bulk FeSb₂ nanopowder achieved a maximum ZT of 0.04 at 500 K, which is about six times higher than previously reported values for the same material. fraunhofer.deacs.org These advancements underscore the potential for ZT optimization in FeSb₂ through defect engineering and nanostructuring.
| Material | Temperature (K) | ZT Value | Reference |
| Single Crystal FeSb₂ | 12 | 0.005 | aps.orgepj.orgresearchgate.net |
| Nanostructured FeSb₁.₈₄Te₀.₁₆ | 100 | 0.022 | arxiv.org |
| Fe(Sb₀.₉Te₀.₁)₂ | - | 0.05 | researchgate.net |
| FeSb₁.₈ Thin Film | 55 | ~0.071 | researchgate.net |
| Polycrystalline FeSb₂ Nanopowder | 500 | 0.04 | fraunhofer.deacs.org |
Power Factor Enhancement
The power factor (PF = S²σ) is a critical component of the thermoelectric figure-of-merit, and FeSb₂ exhibits an exceptionally high power factor at low temperatures. arxiv.org A record-high power factor of approximately 2300 μW/cm·K² has been observed at 12 K, a value significantly larger than that of state-of-the-art thermoelectric materials like Bi₂Te₃. aps.orgresearchgate.net This remarkable PF is primarily attributed to the material's colossal Seebeck coefficient. aps.orgarxiv.org
The enhancement of the power factor is largely electronic in origin, which is advantageous because it allows for the decoupling of the power factor and thermal conductivity. arxiv.org This means that strategies to reduce thermal conductivity can be pursued without significantly compromising the power factor. arxiv.org
| Material | Temperature (K) | Power Factor (μW/cm·K²) | Reference |
| Single Crystal FeSb₂ | 12 | ~2300 | aps.orgresearchgate.net |
| Optimized Bi₂Te₃ | - | 40 | arxiv.org |
| YbAgCu₄ | - | 235 | arxiv.org |
Seebeck Coefficient Analysis
The Seebeck coefficient (S) of FeSb₂ is its most remarkable thermoelectric property, exhibiting a colossal negative value at cryogenic temperatures. A value of approximately -45,000 μV/K has been reported at 10 K. aps.orgresearchgate.netacs.org This giant Seebeck coefficient is the primary contributor to the material's large power factor. aps.org However, the absolute value of the Seebeck coefficient and the temperature at which it peaks are highly sensitive to the synthesis conditions and methods used. arxiv.org
Studies have shown a wide range of reported Seebeck coefficient values, from 40 to 250 μV/K, with the peak temperature varying from 10 to 70 K. arxiv.org For instance, in one study, pure FeSb₂ exhibited a maximum absolute Seebeck coefficient of 245 μV/K at around 40 K. arxiv.org Doping with bismuth (Bi) and lead (Pb) at the Sb site was found to reduce the maximum Seebeck coefficient. arxiv.org
The introduction of Sb point defects in FeSb₂ thin films has been shown to enhance the Seebeck coefficient, reaching 357 μV/K at 45 K for FeSb₁.₈ thin films. researchgate.net Theoretical studies suggest that at moderate temperatures (above ~50 K), the significant effects of phonon drag or vertex corrections, which are thought to contribute to the gigantic Seebeck coefficient at low temperatures, can be safely ignored. aps.org
| Material | Temperature (K) | Seebeck Coefficient (μV/K) | Reference |
| Single Crystal FeSb₂ | 10 | ~-45,000 | aps.orgresearchgate.netacs.org |
| Pure FeSb₂ | ~40 | -245 | arxiv.org |
| FeSb₁.₉₈Bi₀.₀₂ | ~40 | -216 | arxiv.org |
| FeSb₁.₉₈Pb₀.₀₂ | ~40 | -169 | arxiv.org |
| FeSb₁.₈ Thin Film | 45 | 357 | researchgate.net |
Electrical Conductivity and Carrier Type (n-type/p-type transition)
The electrical conductivity (σ) of FeSb₂ is characteristic of a semiconductor, generally increasing with temperature. acs.org However, its behavior is complex and can be significantly influenced by synthesis methods, doping, and defects. For example, a chemically synthesized polycrystalline bulk FeSb₂ nanopowder exhibited a remarkably high electrical conductivity of 6000 S/cm at 100 K. fraunhofer.deacs.org
A notable characteristic of FeSb₂ is the transition of its majority charge carriers from n-type (electrons) to p-type (holes) as the temperature increases. In several studies, the material behaves as an n-type semiconductor at low temperatures, with a negative Seebeck coefficient, and transitions to a p-type semiconductor at higher temperatures. fraunhofer.deacs.orgresearchgate.netarxiv.orgacs.orgdiva-portal.org This transition temperature is typically observed around 135-150 K. fraunhofer.deacs.orgresearchgate.netarxiv.orgacs.orgdiva-portal.org The p-type behavior at higher temperatures is often attributed to the presence of antimony vacancies in the crystal structure. fraunhofer.deacs.orgresearchgate.netacs.orgdiva-portal.org
The carrier concentration and mobility are inversely related, indicating that mobility is limited by defects rather than grain boundaries at around room temperature. acs.org Doping with tellurium induces a semiconductor-to-metal transition, leading to increased electrical conductivity. arxiv.org
| Sample | Transition Temperature (K) | Carrier Type Below Transition | Carrier Type Above Transition | Reference |
| Pure FeSb₂ | ~135 | n-type | p-type | arxiv.org |
| Polycrystalline FeSb₂ | ~150 | n-type | p-type | fraunhofer.deacs.orgresearchgate.netacs.orgdiva-portal.org |
Thermal Conductivity Reduction Strategies
The primary obstacle to achieving a high ZT in FeSb₂ is its large thermal conductivity (κ), which can reach values as high as ~500 W/m·K in single crystals at around 15 K. aps.orgacs.org Therefore, a significant focus of research has been on strategies to reduce this value. The total thermal conductivity is a sum of the lattice (κL) and electronic (κc) contributions. In FeSb₂, the lattice contribution is overwhelmingly dominant below 200 K. arxiv.org
Several strategies have proven effective in reducing thermal conductivity:
Nanostructuring: Reducing the grain size to the nanometer scale introduces a high density of grain boundaries that effectively scatter phonons, thereby reducing lattice thermal conductivity. acs.orgnih.gov An ultralow thermal conductivity of 0.34 W/m·K at 50 K was achieved by reducing the grain size. acs.orgnih.gov
Alloying and Doping: Introducing foreign atoms into the FeSb₂ lattice creates point defects that scatter short-wavelength phonons. Substituting 1% of Bi and Pb at the Sb site successfully suppressed the thermal conductivity from ~15 W/m·K in pure FeSb₂ to ~10 and ~8.7 W/m·K, respectively. arxiv.org Te-doping in nanostructured samples further reduces the already lowered thermal conductivity through increased point defect scattering. arxiv.org
Introducing Nanocomposites: The introduction of nanoparticles, such as copper (Cu), into a nanostructured FeSb₂ matrix creates additional interfaces that scatter phonons, leading to a reduction in thermal conductivity. acs.orgnih.gov
Defect Engineering: Creating point defects, such as Sb vacancies, can significantly reduce thermal conductivity. researchgate.netresearchgate.net
Magnetic Field Application: Applying a magnetic field can further suppress thermal transport by reducing the phonon mean-free path. A suppression rate of 14% at 60 K was observed when the magnetic field was varied from 0 to 9 T. acs.orgnih.gov
Lattice Thermal Conductivity
The introduction of defects, impurities, doping, or grain boundaries are all effective methods for suppressing lattice thermal conductivity. researchgate.net In a highly oriented FeSb₂ single crystal, enhanced phonon scattering by defects and impurities led to a reduction in thermal conductivity by two orders of magnitude compared to previous reports. nih.gov The application of a magnetic field can further reduce κL by decreasing the phonon mean-free path. acs.orgnih.gov
The Wiedemann-Franz law (κc = LσT, where L is the Lorenz number) can be used to estimate the electronic contribution to thermal conductivity, allowing for the isolation of the lattice contribution. acs.orgnih.gov Calculations have shown that the lattice thermal conductivity can be significantly reduced through various material engineering approaches, bringing the prospect of a high ZT in FeSb₂ closer to reality.
Phonon Scattering Mechanisms
A predominant mechanism for achieving this is through grain boundary scattering . By reducing the grain size of the material to the nanoscale, a higher density of grain boundaries is introduced. These interfaces act as effective scattering centers for mid- to long-wavelength phonons, significantly impeding their propagation and thereby lowering the lattice thermal conductivity. rsc.org Research on nanocomposite FeSb₂ has demonstrated that as the grain size decreases, the thermal conductivity is drastically reduced. researchgate.netcambridge.orgarxiv.org For instance, nanostructuring has been shown to suppress thermal conductivity by nearly 80% compared to bulk FeSb₂. rsc.org An ultralow thermal conductivity of 0.34 W m⁻¹ K⁻¹ was achieved at 50 K in FeSb₂ with reduced grain size. labapress.com
Another critical scattering mechanism involves point defects and impurities . The introduction of defects such as vacancies, interstitials, or substitutional atoms into the crystal lattice disrupts its periodicity, leading to enhanced phonon scattering. acs.orgnih.gov In FeSb₂, creating antimony (Sb) deficiencies has been shown to suppress lattice thermal conductivity. arxiv.org Similarly, studies on highly oriented FeSb₂ single crystals have shown that defects and impurities can reduce the thermal conductivity by two orders of magnitude compared to previous reports. acs.org
The interplay between phonons and charge carriers gives rise to the phonon drag effect , which can significantly influence the Seebeck coefficient. In materials with strong electron-phonon coupling, heat-carrying phonons can transfer their momentum to electrons, creating an additional driving force that enhances the Seebeck coefficient. researchgate.netaip.org This effect is particularly prominent in FeSb₂ single crystals at low temperatures, contributing to its colossal Seebeck coefficient. researchgate.netcambridge.org However, the same mechanisms that reduce lattice thermal conductivity, such as increased grain boundary scattering, also tend to suppress the phonon drag effect. The increased scattering at grain boundaries weakens the preferential scattering of electrons by phonons, leading to a smaller peak in the Seebeck coefficient in nanostructured materials compared to single crystals. researchgate.netcambridge.orgarxiv.org This highlights a fundamental challenge in optimizing FeSb₂: the need to reduce thermal conductivity without excessively degrading the Seebeck coefficient enhanced by phonon drag.
The table below summarizes the key phonon scattering mechanisms in iron-antimony compounds and their impact on thermoelectric properties.
| Scattering Mechanism | Description | Effect on Thermal Conductivity (κ) | Effect on Seebeck Coefficient (S) | Reference |
| Grain Boundary Scattering | Scattering of phonons at the interfaces between crystal grains. Enhanced by reducing grain size (nanostructuring). | Significant reduction in lattice thermal conductivity (κL). | Suppresses the phonon-drag effect, leading to a lower peak value. | researchgate.net, cambridge.org, rsc.org |
| Point Defect Scattering | Scattering of phonons by lattice imperfections like vacancies, interstitials, or impurity atoms. | Reduction in lattice thermal conductivity. | Can be affected, but the primary impact is on κL. | acs.org, arxiv.org |
| Electron-Phonon Scattering (Phonon Drag) | Momentum transfer from phonons to charge carriers. | Contributes to thermal resistance. | Can cause a large enhancement at low temperatures. | researchgate.net, aip.org, cambridge.org |
| Magnetic Field Suppression | Application of a magnetic field can further suppress thermal transport by reducing the phonon mean-free path. | Can further reduce thermal conductivity (e.g., by 14% at 60 K in a 9 T field). | Can cause a slight decrease. | acs.org |
Band Structure Engineering for Thermoelectric Applications
Band structure engineering is a powerful strategy to optimize the electronic transport properties of thermoelectric materials, encapsulated by the power factor (S²σ), where S is the Seebeck coefficient and σ is the electrical conductivity. researchgate.net This approach involves tailoring the electronic band structure near the Fermi level to achieve a combination of a high Seebeck coefficient and high electrical conductivity. mdpi.com
For p-type iron-antimony based half-Heusler (HH) compounds, such as Fe(V,Nb)Sb , first-principles band structure calculations are instrumental. These calculations have shown that the valence band maximum in FeRSb (where R = V, Nb) systems possesses a high band degeneracy (Nᵥ), which is beneficial for achieving a large density of states (DOS) effective mass (m). mdpi.com A large m is desirable for a high Seebeck coefficient. Strategies involve tuning the composition to optimize the band effective mass (mb) and carrier mobility (µ). For example, increasing the niobium (Nb) content in Fe(V,Nb)Sb alloys can lead to a lower mb and thus higher carrier mobility. mdpi.com Furthermore, doping with titanium (Ti) at the V/Nb site in Fe(V₀.₆Nb₀.₄)Sb acts as a p-type dopant, allowing for the optimization of the carrier concentration to maximize the power factor. mdpi.com This approach led to a high ZT value of ~1.5 at 1,200 K for p-type FeNbSb-based alloys. researchgate.net
In the context of skutterudites, another important class of iron-antimony materials, band structure engineering is also critical. The electronic properties of skutterudites like RFe₄Sb₁₂ (where R is a rare-earth filler atom) can be tuned by the choice of the filler atom and by doping. aip.org Investigations into lanthanide-filled p-type skutterudites such as NdFe₄Sb₁₂ and SmFe₄Sb₁₂ have shown that their band profiles are semimetallic. Doping these systems by substituting the filler atom (e.g., Sm-doping in NdFe₄Sb₁₂) can alter the band structure. The presence of larger pseudo-bandgaps and specific peaks in the density of states near the Fermi level in doped systems can lead to an enhanced Seebeck coefficient and a reduced thermal conductivity, ultimately boosting the ZT value. aip.org
A more recent strategy involves creating high-entropy skutterudites, such as (FeNiCoRh)Sb₃ . In these materials, the simultaneous presence of multiple elements (Fe, Ni, Co) on the metal site leads to a phenomenon known as band convergence . arxiv.org This is where multiple electronic bands (or pockets) at different points in the Brillouin zone are brought to similar energy levels. This convergence increases the number of available conduction channels for charge carriers, which can significantly enhance the power factor without detrimentally affecting the Seebeck coefficient. Electronic band structure analysis of these high-entropy systems shows a reduction in the band gap, which increases carrier concentration, and the appearance of band convergence due to the combined effect of Fe, Ni, and Co. arxiv.org
The table below outlines various band structure engineering strategies for iron-antimony systems and their effects.
| Strategy | Compound Example | Mechanism | Effect on Thermoelectric Properties | Reference |
| Compositional Tuning | Fe(V,Nb)Sb | Adjusting the V/Nb ratio to lower the band effective mass. | Increases carrier mobility and optimizes the power factor. | mdpi.com |
| Doping | FeNb₀.₈Ti₀.₂Sb | Ti substitution introduces holes (p-type doping) to optimize carrier concentration. | Enhances the power factor, leading to a high ZT of 1.1 at 1100 K. | mdpi.com |
| Filler Atom Substitution | Nd-doped SmFe₄Sb₁₂ | Substituting filler atoms modifies the density of states and pseudo-bandgap. | Enhances Seebeck coefficient and reduces thermal conductivity, increasing ZT. | aip.org |
| High-Entropy Alloying | (FeNiCoRh)Sb₃ | Simultaneous presence of Fe, Ni, and Co leads to band convergence. | Reduces band gap, increases carrier concentration, and enhances the power factor. | arxiv.org |
Defect Chemistry and Non Stoichiometry in Iron Antimonide
The performance and fundamental properties of iron antimonide (FeSb₂), particularly its promising thermoelectric characteristics, are intricately linked to its defect chemistry. The introduction of point defects—whether intentional or intrinsic—and resulting non-stoichiometry play a crucial role in defining the material's electronic and thermal transport behaviors.
Computational and Theoretical Modeling
Computational and theoretical modeling utilizes computer simulations based on mathematics, physics, and computer science to study complex systems. aps.org These models contain numerous variables that characterize the system, and simulations are performed by adjusting these variables to observe outcomes, allowing scientists to conduct thousands of simulated experiments. aps.org
Advanced Materials Applications Academic Focus
Magnetic Materials for Data Storage and Permanent Magnets
Iron-antimony alloys are under investigation for their potential in magnetic data storage and as components of permanent magnets. Magnetic iron chalcogenide nanocrystals, for instance, are noted for their application in magnetic data storage devices. mdpi.com The synthesis of mixed iron-antimony sulfides, such as Sb₂(₁₋ₓ)Fe₂ₓS₃, is being explored to create materials with bespoke magnetic properties through methods like iron-doping. mdpi.com
Research into Fe-Sb-Sn (Iron-Antimony-Tin) systems further highlights the exploration of these materials for magnetic applications. acs.org Additionally, bilayer FeSb films grown on SrTiO₃(001) substrates have demonstrated room-temperature ferromagnetism, a crucial characteristic for data storage technologies. acs.org The magnetic properties of these films, including clear hysteresis loops, have been confirmed through magnetization measurements. acs.org
The addition of antimony to iron-based alloys can also influence their magnetic properties. For example, substituting iron with diamagnetic antimony in the Fe₀.₇₅₋ₓSi₀.₂₅Sbₓ alloy system has been studied to understand the resulting structural and magnetic changes. scirp.org Such research is vital for developing new materials for spintronic devices and permanent magnets. scirp.orgeuropa.eu
Thermoelectric Devices for Energy Conversion and Cryogenic Cooling
Iron-antimony compounds, particularly iron diantimonide (FeSb₂), are promising candidates for thermoelectric applications, especially at cryogenic temperatures. labapress.comnih.govnih.gov Thermoelectric materials can convert heat energy into electrical energy (Seebeck effect) and vice versa (Peltier effect), making them useful for both power generation and cooling. acs.orgcambridge.org The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (zT). acs.org
FeSb₂ is known for its colossal Seebeck coefficient at low temperatures, a key factor for a high power factor. labapress.comnih.govresearchgate.net However, its high thermal conductivity is a major drawback that researchers are actively trying to address. labapress.comresearchgate.net Strategies to enhance the zT value of FeSb₂ primarily focus on reducing its lattice thermal conductivity without significantly degrading its electrical properties. labapress.com Methods being explored include creating nanostructures, introducing point defects, and doping. labapress.comcambridge.org
For instance, doping FeSb₂ with tellurium (Te) at the antimony site has been shown to reduce thermal conductivity. aip.org Similarly, the in-situ formation of Sb/InSb nanoinclusions within a polycrystalline FeSb₂ matrix can scatter phonons, thereby lowering thermal conductivity and improving electrical properties by adding high-mobility carriers. cambridge.org Research has also investigated the impact of isoelectronic substitution with bismuth (Bi) and hole doping with lead (Pb) at the antimony site to reduce thermal conductivity. nih.gov
Half-Heusler alloys based on FeSb, such as p-type (Ti,Nb)FeSb and NbFeSb, are being developed for mid-to-high temperature thermoelectric energy conversion. acs.orgpnas.org A device constructed with n-type (Zr,Hf)NiSn and p-type (Ti,Nb)FeSb half-Heusler legs achieved an energy conversion efficiency of 6% at 840 K. acs.org Optimization of p-type TaFeSb-based materials has resulted in a peak zT value of 1.43 at 973 K and a conversion efficiency of around 8% for a single-leg device. rsc.org
| Material System | Key Finding/Property | Operating Temperature | Reference |
|---|---|---|---|
| FeSb₂ | Colossal Seebeck coefficient | Cryogenic (~10 K) | labapress.comnih.gov |
| FeSb₂ with Te doping | Reduced thermal conductivity | Low temperatures | aip.org |
| FeSb₂ with Sb/InSb nanoinclusions | Reduced lattice thermal conductivity, improved electrical properties | Cryogenic temperatures | cambridge.org |
| p-type (Ti,Nb)FeSb Half-Heusler | Used in a device with 6% energy conversion efficiency at 840 K | High temperatures | acs.org |
| p-type TaFeSb-based Half-Heusler | Peak zT of 1.43 at 973 K, ~8% conversion efficiency | High temperatures | rsc.org |
| p-type Nb₀.₉₅Ti₀.₀₅FeSb Half-Heusler | Peak power factor of ~106 µW·cm⁻¹·K⁻² | Room temperature to 868 K | pnas.org |
Catalytic Applications (e.g., Single-Atom Catalysis, Photocatalysis)
Iron-antimony compounds are also being explored for their catalytic properties. The intermetallic compound FeSb₂ has shown potential as a multifunctional material, acting as a highly selective and efficient catalyst. researchgate.net In the realm of photocatalysis, where light is used to drive chemical reactions, iron antimonates like FeSb₂O₆ have been prepared and their activity in degrading pollutants under visible light has been reported. ingentaconnect.commdpi.com
The development of heterostructures, such as those involving iron oxides, can enhance photocatalytic activity. researchgate.net For example, depositing metal oxides like ZnO and Fe₃O₄ onto CuO nanowire arrays has been shown to improve the degradation of dyes under solar radiation due to better charge separation at the p-n junction interface. researchgate.net While direct research on Fe-Sb in single-atom catalysis is still emerging, the broader field of using iron-based materials in catalysis is well-established, suggesting potential future directions for iron-antimony compounds.
Spintronic Components and Sensors
Spintronics, or spin electronics, is a field that utilizes the intrinsic spin of electrons in addition to their charge. Iron-antimony materials are being investigated for their applicability in spintronic devices. researchgate.net Fe₃Si thin films, for example, are considered good candidates for ferromagnetic electrodes in spintronic devices due to their high spin polarization and Curie temperature. scirp.org The addition of antimony to such alloys is being studied to tune their magnetic and structural properties for specific spintronic applications. scirp.org
The anomalous Hall effect (AHE), a phenomenon where a voltage is generated perpendicular to both the current and an internal magnetization, is crucial for some spintronic sensors. t-technoarch.co.jp Doped FeSb₂ is being studied for the AHE arising from its altermagnetic order and spin-orbit interaction. researchgate.netarxiv.orgarxiv.org Altermagnets are a class of magnetic materials with unique electronic structures that can lead to interesting spintronic effects. researchgate.net Amorphous Fe-Ti-Sb (FTS) thin films are also being investigated for their spintronic thermoelectric properties based on the anomalous Nernst effect and spin Seebeck effect. researchgate.net
Semiconductor Dopants and Device Fabrication
Antimony is a well-known dopant in semiconductor technology. In the context of iron-based materials, antimony doping plays a significant role in modifying their electronic properties. For instance, in iron-based superconductors like the 112-type CaFeAs₂, doping with antimony at the arsenic site can remarkably increase the superconducting transition temperature. hbni.ac.inarxiv.org First-principle calculations suggest that the substitution of antimony into the chain-like arsenic layers is more stable and is responsible for this enhancement. arxiv.org
Antimony doping has also been explored in other material systems to create or modify semiconductor properties. For example, doping SnS single crystals with antimony has been shown to affect their optical properties, making them suitable for optoelectronic devices. researchgate.net The synthesis of iron-antimony sulfide (B99878) powders and iron-doped antimony sulfides is also being investigated to create materials with tailored semiconducting and magnetic properties for various device applications. mdpi.com
Adsorption and Remediation Applications (e.g., Sb/As Removal)
Iron-based materials are widely used for the removal of heavy metals like arsenic (As) and antimony (Sb) from water due to their high affinity for these elements. dergipark.org.trnih.gov Granular ferric oxide and other iron-based adsorbents have demonstrated effectiveness in adsorbing both arsenic and antimony from drinking water. epa.govresearchgate.net
Studies have shown that iron-based media can successfully remove arsenic and antimony to below their maximum contaminant levels (MCLs). epa.gov The performance of these materials can be influenced by water quality parameters such as the presence of silica (B1680970) and phosphorus. epa.gov Research has also focused on the simultaneous removal of arsenic and antimony, finding that the adsorption of one element is not significantly affected by the presence of the other when using granular ferric oxide. researchgate.net The development of materials like zirconium oxide-coated sludge, which has a high concentration of ferric ions, is also being investigated for the efficient removal of both arsenic and antimony from water. dergipark.org.tr
| Adsorbent Material | Target Contaminants | Key Finding | Reference |
|---|---|---|---|
| Granular Ferric Hydoxide (GFH) | Arsenic, Antimony | Can remove As and Sb below MCLs, but run length can be short. | epa.gov |
| Granular Ferric Oxide | Arsenic, Antimony | Simultaneous removal is effective; adsorption of one not significantly affected by the other. | researchgate.net |
| Zirconium Oxide-Coated Sludge (high iron content) | Arsenic, Antimony | Efficiently removes As and Sb from water. | dergipark.org.tr |
| Iron-based Sorption Materials (e.g., GEH) | Antimony | GEH was found to be a suitable adsorbent for removing antimony from water. | pjoes.com |
Conclusion and Future Research Directions
Summary of Key Findings and Scientific Contributions
The study of antimony-iron compounds has yielded several significant findings. A key area of interest is the compound FeSb₂, a narrow band-gap semiconductor known for its colossal Seebeck coefficient at cryogenic temperatures, making it a prime candidate for low-temperature thermoelectric applications. researchgate.netacs.orgallsubjectjournal.com Research has established that FeSb₂ crystallizes in an orthorhombic marcasite-type structure, where iron atoms are encased in distorted octahedra of antimony atoms. pnas.orgacs.org The electronic properties of FeSb₂ are highly correlated, with some studies suggesting it behaves as a d-electron-based Kondo insulator. researchgate.net
Another important compound, the non-stoichiometric Fe₁₊ₓSb, exhibits a hexagonal NiAs-type structure and displays complex magnetic properties, including antiferromagnetic ordering. arxiv.org The magnetic behavior is highly dependent on the concentration of excess interstitial iron atoms. arxiv.org Furthermore, the exploration of ternary and quaternary systems, such as those including rare-earth elements like Praseodymium or other metals like Manganese and Hafnium, has revealed even more complex magnetic interactions and the potential for tailoring material properties. tu-dresden.descirp.orgmdpi.com For instance, the ternary intermetallic Pr₃Fe₃Sb₇ shows competing magnetic interactions between the iron and praseodymium substructures. tu-dresden.de
The synthesis of these compounds has advanced from traditional high-temperature solid-state reactions to more sophisticated methods like low-temperature molten salt approaches, solvothermal synthesis, and various nanostructuring techniques. allsubjectjournal.comdiva-portal.orgfraunhofer.de These modern methods allow for greater control over particle size and morphology, which is crucial for optimizing properties like thermal conductivity. allsubjectjournal.com Characterization techniques such as X-ray diffraction (XRD), Mössbauer spectroscopy, and various electron microscopies have been indispensable in understanding the crystal structure, phase purity, and magnetic states of these materials. niscpr.res.inarxiv.orgnih.govacs.org
Remaining Challenges and Open Questions
The precise origin of the colossal Seebeck effect in FeSb₂ is still a subject of debate, with theories pointing to strong electronic correlations or phonon-drag effects. researchgate.net A unified microscopic description of this phenomenon has yet to be achieved. Similarly, the complex magnetic behaviors observed in compounds like Fe₁₊ₓSb and various ternary systems are not fully understood. arxiv.orgtu-dresden.de The interplay between itinerant 3d electrons from iron and localized 4f electrons in rare-earth-containing antimonides presents a rich area for further investigation. tu-dresden.de
From a materials synthesis perspective, achieving large-scale, cost-effective production of high-purity, phase-controlled antimony-iron nanoparticles and thin films is a significant hurdle. allsubjectjournal.comacs.org Many synthesis routes are complex or result in impurities that can detrimentally affect the material's properties. acs.org Another challenge lies in the potential for redox reactions between different antimony species (Sb(III) and Sb(V)) during certain synthesis or application processes, which requires further investigation to ensure material stability and performance. mdpi.com
Prospects for Novel Antimony-Iron Compound Discoveries
The prospects for discovering novel antimony-iron compounds with enhanced or entirely new functionalities are promising. The exploration of ternary and quaternary phase diagrams offers a vast compositional space for new materials. researchgate.net For example, incorporating elements like titanium, manganese, or hafnium has already led to the discovery of new phases with interesting magnetic and structural properties. mdpi.comresearchgate.netsimmate.org The use of computational methods, such as those guided by machine learning, can accelerate the discovery of new ternary antimonides with desired structural motifs. acs.org
Research into metastable phases also presents a fertile ground for new discoveries. Techniques that utilize amorphous precursors have shown that it's possible to crystallize kinetically stabilized phases, like FeSb₃, which are not accessible through traditional equilibrium synthesis routes. dntb.gov.ua This opens up avenues to create materials with unique local structures and potentially novel properties.
Furthermore, the synthesis of 2D non-van der Waals ferromagnetic materials, such as bilayer FeSb grown epitaxially on substrates, points to a new direction in spintronics. nih.gov These atomically thin materials can exhibit properties, like room-temperature ferromagnetism, that are absent in their bulk counterparts, opening new possibilities for nanoscale electronic and magnetic devices. nih.gov Continued research into hypothetical compounds, such as LiFeSb, which are structurally related to iron-based superconductors, could also lead to breakthroughs in new superconducting materials. researchgate.net
Interdisciplinary Research Opportunities
The study of antimony-iron compounds is inherently interdisciplinary, bridging materials science, physics, chemistry, and engineering. The quest for better thermoelectric materials, for instance, requires a collaborative effort. iospress.nl Materials chemists and scientists work on synthesizing novel compounds and nanostructures, while physicists conduct fundamental studies on electron and phonon transport to understand the underlying mechanisms. iospress.nlnso-journal.org Engineers then face the challenge of integrating these materials into practical thermoelectric generators and cooling devices. omegalabresearch.comstudyintaiwan.org
The unique magnetic properties of these compounds create opportunities for collaboration in the field of spintronics. The development of new magnetic materials for data storage or sensors involves a deep understanding of solid-state physics and advanced materials synthesis. tu-dresden.denih.gov The potential for creating materials where magnetism and topology intersect, as in Kagome lattice structures, calls for close interaction between theoretical and experimental physicists. nih.govresearchgate.net
Additionally, the use of iron-antimony compounds as catalysts in chemical reactions or as specialized materials in thin-film deposition for optical and electronic applications highlights further areas for cross-disciplinary work. lookchem.comamericanelements.com The environmental aspect, such as using iron-based materials for the removal of antimony from wastewater, also presents research opportunities that connect materials science with environmental engineering and chemistry. mdpi.com This synergy across different scientific and engineering disciplines is crucial for overcoming existing challenges and unlocking the full potential of antimony-iron compounds.
Q & A
Q. What quality control measures are essential for Sb-Fe studies involving hazardous materials?
- Methodology : Follow ASTM/ISO guidelines for handling toxicants (e.g., Sb₂O₃). Include certified reference materials (CRMs) like NIST SRM 1640a (trace elements in water) and replicate spiked samples to quantify recovery rates (target: 85–115%). Document uncertainties from instrumental drift (e.g., ±5% for ICP-MS ).
Q. How can researchers optimize experimental designs for Sb-Fe interaction studies in multi-element systems?
- Methodology : Use factorial design (e.g., 2³ factorial for pH, temperature, and ionic strength) to identify interaction effects. For complex systems (e.g., Pb-Sb-Fe alloys), combine vacuum distillation experiments with thermodynamic simulations (e.g., CALPHAD) to isolate Sb-Fe interactions from third-element effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
